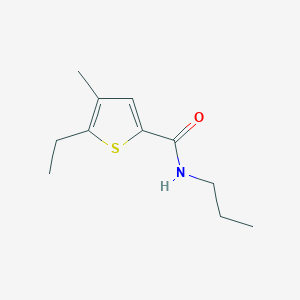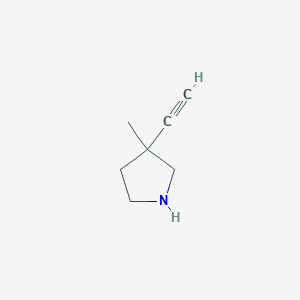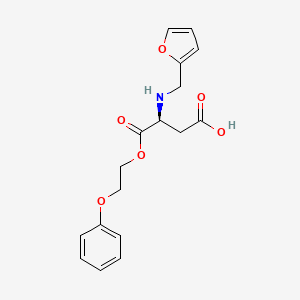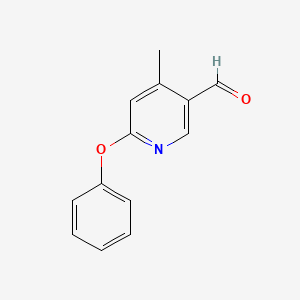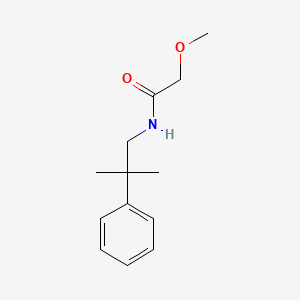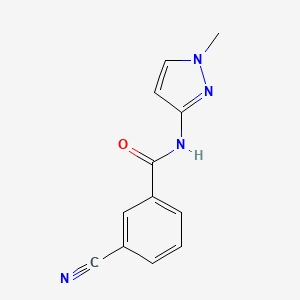
5-Fluoro-N,6-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N,6-dimethylpyridin-2-amine: is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 5-Fluoro-N,6-dimethylpyridin-2-amine, often involves nucleophilic substitution reactions. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods: Industrial production of fluorinated pyridines typically employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like HF. The use of catalysts and optimized reaction parameters can improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-N,6-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Substitution Reactions: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-N,6-dimethylpyridin-2-amine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.
Biology and Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents. The introduction of fluorine can enhance the metabolic stability and bioavailability of drug candidates. This compound may be investigated for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: In the agrochemical industry, fluorinated pyridines are used to develop new pesticides and herbicides with improved efficacy and environmental profiles. The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-N,6-dimethylpyridin-2-amine depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The electron-withdrawing nature of fluorine can enhance binding affinity and selectivity, leading to improved therapeutic effects. The compound may also participate in various biochemical pathways, modulating cellular processes and signaling.
Comparison with Similar Compounds
5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine: Similar structure with a chlorine atom instead of a fluorine atom.
5-Fluoro-4-methylpyridin-2-amine: Similar structure with a methyl group at the 4-position instead of the 6-position.
Uniqueness: 5-Fluoro-N,6-dimethylpyridin-2-amine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique arrangement can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
5-fluoro-N,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9FN2/c1-5-6(8)3-4-7(9-2)10-5/h3-4H,1-2H3,(H,9,10) |
InChI Key |
FTXLPZATXABDIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


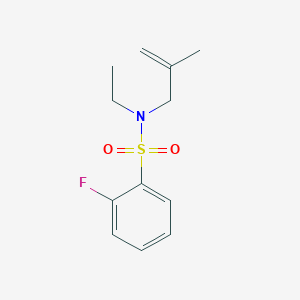
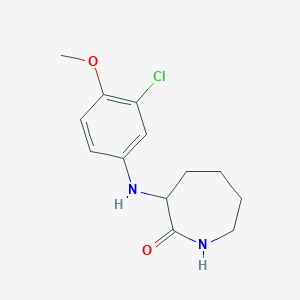
![dicyclohexyl-[2-[2-(4-methoxyphenyl)-6-(4-methylphenyl)phenyl]phenyl]phosphane](/img/structure/B14912225.png)
![4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14912227.png)
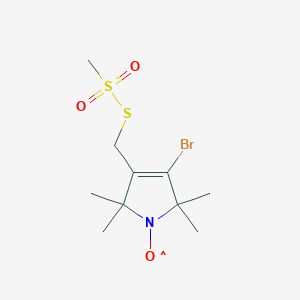
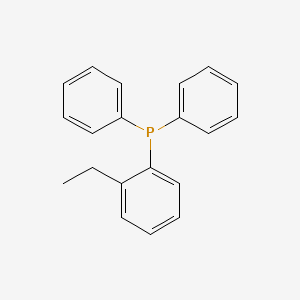
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
